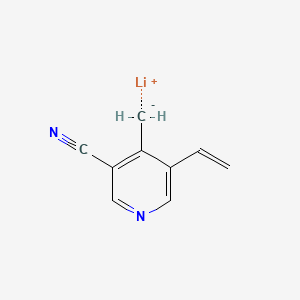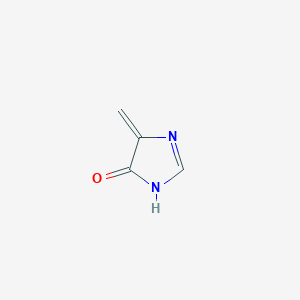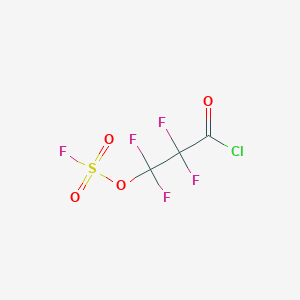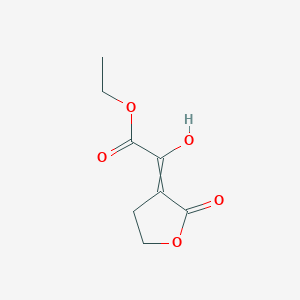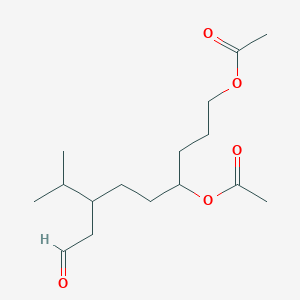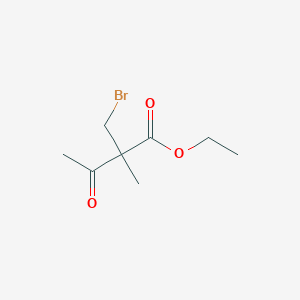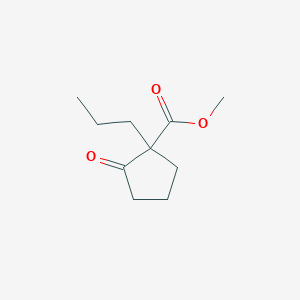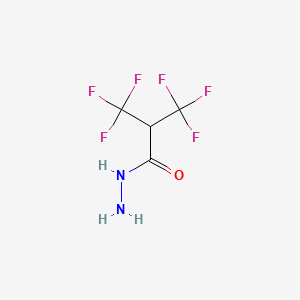![molecular formula C9H12O B14329242 1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one CAS No. 104923-42-4](/img/structure/B14329242.png)
1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-methylidenebicyclo[320]heptan-6-one is an organic compound with a unique bicyclic structure
Métodos De Preparación
The synthesis of 1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one involves several steps. One common method starts with the reaction of 5-methyl-5-hexen-2-one with trimethyl borate and tetrahydrofuran in the presence of zinc granules. This reaction produces methyl 3,6-dimethyl-3-hydroxy-6-heptenoate, which is then converted to 3,6-dimethyl-3-hydroxy-6-heptenoic acid. The final step involves cyclization to form this compound .
Análisis De Reacciones Químicas
1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different isomers.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions .
Aplicaciones Científicas De Investigación
1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products.
Mecanismo De Acción
The mechanism by which 1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one can be compared with other similar compounds, such as:
- 1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one
- 1-Methyl-6-methylenebicyclo[3.2.0]heptane
These compounds share similar bicyclic structures but differ in their chemical properties and reactivity. The unique structure of this compound makes it distinct and valuable for specific applications .
Propiedades
Número CAS |
104923-42-4 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
1-methyl-4-methylidenebicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C9H12O/c1-6-3-4-9(2)5-7(10)8(6)9/h8H,1,3-5H2,2H3 |
Clave InChI |
IWNMISNEDIZKDG-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(=C)C1C(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1,2-Dichloroethenyl)selanyl]benzene](/img/structure/B14329167.png)
